molecular formula C8H9N3O2 B13562010 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B13562010
M. Wt: 179.18 g/mol
InChI Key: QAUDWUUBMMNGRX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a bicyclic structure composed of a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by cyclization to form the desired bicyclic structure . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-d]pyrimidines, which can further be used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H9N3O2/c12-8(13)7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H,12,13)

InChI Key

QAUDWUUBMMNGRX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)C(=O)O

Origin of Product

United States

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